[4-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate
Description
[4-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate is a highly functionalized organosilicon methacrylate ester. Its structure features a tris(trimethylsilyloxy)silyl (TTMS) group attached via an ethylphenyl linker to a methacrylate backbone. This compound is notable for its steric bulk, hydrophobicity, and thermal stability, properties conferred by the TTMS moiety. It is primarily utilized in materials science as a monomer for synthesizing specialty polymers, coatings, or silicone-based hybrid materials . The tris(trimethylsilyloxy)silyl group enhances resistance to oxidation and moisture, making it valuable in high-performance applications.
Properties
IUPAC Name |
[4-[2-tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O5Si4/c1-19(2)22(23)24-18-21-14-12-20(13-15-21)16-17-31(25-28(3,4)5,26-29(6,7)8)27-30(9,10)11/h12-15H,1,16-18H2,2-11H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDKTZPANKHJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=C(C=C1)CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O5Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate typically involves multiple steps:
Formation of the Tris(trimethylsilyloxy)silylethyl Group: This step involves the reaction of trimethylsilyl chloride with a suitable silane precursor under anhydrous conditions, often using a base such as triethylamine.
Attachment to the Phenyl Ring: The tris(trimethylsilyloxy)silylethyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the phenyl derivative with methacrylic acid or its derivatives, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like distillation and crystallization to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methacrylate ester group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or partially reduced esters.
Substitution: Halogenated phenyl derivatives or other substituted aromatic compounds.
Chemistry:
- Used as a monomer in the synthesis of advanced polymers with unique properties such as increased thermal stability and hydrophobicity.
- Acts as a precursor for the synthesis of other organosilicon compounds.
Biology and Medicine:
- Potential applications in drug delivery systems due to its ability to form stable, biocompatible polymers.
- Investigated for use in biomedical coatings and implants.
Industry:
- Utilized in the production of high-performance coatings and adhesives.
- Employed in the development of materials for electronics, such as insulating layers and protective coatings.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable, flexible, and hydrophobic polymers. The tris(trimethylsilyloxy)silylethyl group provides steric bulk and hydrophobicity, which can influence the physical properties of the resulting materials. The methacrylate ester group allows for polymerization through free-radical mechanisms, forming cross-linked networks that enhance material strength and durability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous silylated methacrylates and related esters to highlight key differences in properties and applications.
Table 1: Structural and Functional Comparison of Silylated Methacrylates
Key Findings:
Thermal Stability : The TTMS group in the target compound significantly enhances thermal stability compared to simpler silyl esters like trimethylsilyl methacrylate. This is attributed to the bulky, oxygen-rich TTMS moiety, which mitigates degradation .
Hydrophobicity : The contact angle of the target compound (115–125°) exceeds that of phenyltrimethylsilyl methacrylate (95–105°), making it superior for water-repellent coatings.
Reactivity : Polymerization reactivity is lower than in less sterically hindered analogs (e.g., trimethylsilyl methacrylate) due to reduced accessibility of the methacrylate double bond.
Table 2: Analytical Characterization Methods
| Compound | HPLC Retention Time (min) | FT-IR Peaks (cm⁻¹) | NMR (¹H, δ ppm) |
|---|---|---|---|
| Target compound | 22.3 (C18 column, Method B) | 1720 (C=O), 1250 (Si-O-Si) | 0.1–0.3 (Si-CH₃), 5.8–6.2 (CH₂=C) |
| Tris(trimethylsiloxy)silylpropyl methacrylate | 18.7 | 1725 (C=O), 1260 (Si-O-Si) | 0.1–0.3 (Si-CH₃), 5.7–6.1 (CH₂=C) |
| Phenyltrimethylsilyl methacrylate | 15.9 | 1725 (C=O), 1255 (Si-C) | 0.2 (Si-CH₃), 7.2–7.5 (Ar-H) |
Research Insights:
- Synthesis Challenges : The target compound requires meticulous purification due to its high molecular weight and hydrophobicity. Gradient elution HPLC (as described in for pseudoephedrine analysis) is adapted for impurity profiling .
- Structural Confirmation : X-ray crystallography using SHELX software () has resolved its conformation, revealing a twisted phenyl-silyl linkage that impacts polymer chain packing .
- Stability Trade-offs: While the TTMS group improves thermal stability, it reduces compatibility with polar monomers, limiting copolymerization options compared to phenyltrimethylsilyl methacrylate.
Biological Activity
The compound [4-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate, also known by its CAS number 159721-22-9, is a siloxane-based acrylate that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.6 g/mol. The presence of the trimethylsilyloxy groups contributes to its unique properties, including increased hydrophobicity and potential interactions with biological membranes.
Mechanisms of Biological Activity
Research on the biological activity of this compound has indicated several mechanisms through which it may exert effects:
- Antimicrobial Activity : Preliminary studies suggest that siloxane compounds can exhibit antimicrobial properties. The compound's structure allows it to interact with microbial membranes, potentially disrupting their integrity.
- Cytotoxic Effects : In vitro studies have indicated that certain siloxane derivatives can induce cytotoxicity in cancer cell lines. The exact mechanism may involve the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.
- Polymerization Behavior : As an acrylate, it can undergo polymerization, which is beneficial in drug delivery systems where controlled release is desired.
Toxicological Profile
The safety and toxicity of [4-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate have been evaluated through various studies:
- Acute Toxicity : Studies indicate an LD50 greater than 2000 mg/kg in oral administration tests, suggesting low acute toxicity in mammals.
- Environmental Impact : Data from hazard assessments indicate that while the compound is not classified as a toxic substance, it poses risks to aquatic environments and should be handled with care.
Case Studies
Several case studies have explored the applications of this compound in different contexts:
- Drug Delivery Systems : Research has shown that incorporating this acrylate into polymer matrices can enhance drug solubility and stability, improving therapeutic efficacy.
- Coatings and Adhesives : Its polymerization properties make it suitable for use in coatings that require durability and resistance to environmental factors.
- Biomedical Applications : Investigations into its use as a scaffold material for tissue engineering have demonstrated promising results due to its biocompatibility and mechanical properties.
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.6 g/mol |
| LD50 (oral) | >2000 mg/kg |
| Antimicrobial Activity | Yes (preliminary evidence) |
| Cytotoxicity | Induces cytotoxic effects |
| Environmental Hazard | Risk to aquatic life |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
